(cyclohexylmethyl)[(Z)-phenylmethylidene]ammoniumolate
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Overview
Description
(cyclohexylmethyl)[(Z)-phenylmethylidene]ammoniumolate is a complex organic compound characterized by its unique structure, which includes a cyclohexylmethyl group and a phenylmethylidene group attached to an ammoniumolate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (cyclohexylmethyl)[(Z)-phenylmethylidene]ammoniumolate typically involves the following steps:
Formation of the Cyclohexylmethyl Group: This can be achieved through the alkylation of cyclohexane with a suitable alkyl halide under basic conditions.
Introduction of the Phenylmethylidene Group: This step involves the reaction of benzaldehyde with a suitable amine to form the imine intermediate.
Formation of the Ammoniumolate Moiety: The final step involves the reaction of the imine intermediate with a suitable base to form the ammoniumolate.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. Common techniques include:
Batch Reactors: For controlled synthesis with precise monitoring of reaction conditions.
Continuous Flow Reactors: For large-scale production with consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(cyclohexylmethyl)[(Z)-phenylmethylidene]ammoniumolate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or alkoxides in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(cyclohexylmethyl)[(Z)-phenylmethylidene]ammoniumolate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (cyclohexylmethyl)[(Z)-phenylmethylidene]ammoniumolate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymatic activity.
Receptor Interaction: Modulating receptor activity and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylmethylamine: Similar structure but lacks the phenylmethylidene group.
Phenylmethylamine: Similar structure but lacks the cyclohexylmethyl group.
Cyclohexylbenzylamine: Contains both cyclohexyl and benzyl groups but in different configurations.
Uniqueness
(cyclohexylmethyl)[(Z)-phenylmethylidene]ammoniumolate is unique due to its specific combination of cyclohexylmethyl and phenylmethylidene groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(cyclohexylmethyl)-1-phenylmethanimine oxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c16-15(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1,3-4,7-8,11,14H,2,5-6,9-10,12H2/b15-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXVHVQZVUCCDJH-PTNGSMBKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C[N+](=CC2=CC=CC=C2)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C/[N+](=C/C2=CC=CC=C2)/[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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